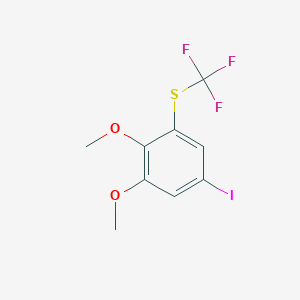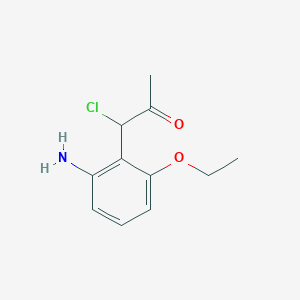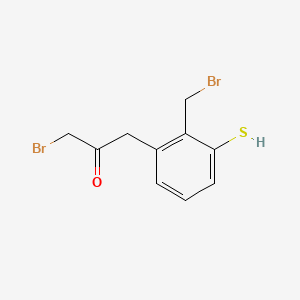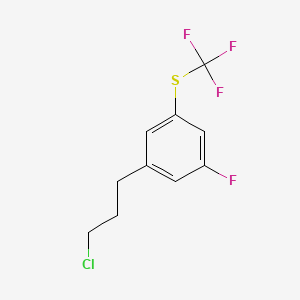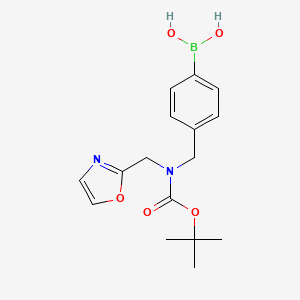
(4-((Boc-(oxazol-2-ylmethyl)amino)methyl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-((Boc-(oxazol-2-ylmethyl)amino)methyl)phenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of chemistry and biology. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a Boc-protected oxazol-2-ylmethylamino group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-((Boc-(oxazol-2-ylmethyl)amino)methyl)phenyl)boronic acid typically involves multiple steps One common approach is the protection of the amino group with a Boc (tert-butoxycarbonyl) group, followed by the formation of the oxazole ringThe reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(4-((Boc-(oxazol-2-ylmethyl)amino)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The Boc-protected amino group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
科学研究应用
(4-((Boc-(oxazol-2-ylmethyl)amino)methyl)phenyl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a reagent in Suzuki-Miyaura coupling to form biaryl compounds.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other advanced materials.
Biological Research: Studied for its potential interactions with biological molecules and its use in drug delivery systems.
作用机制
The mechanism of action of (4-((Boc-(oxazol-2-ylmethyl)amino)methyl)phenyl)boronic acid primarily involves its role as a boronic acid reagent. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The Boc-protected amino group can also participate in various reactions, providing versatility in synthetic applications.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Lacks the Boc-protected oxazol-2-ylmethylamino group, making it less versatile in certain synthetic applications.
4-Aminophenylboronic Acid: Contains an amino group instead of the Boc-protected oxazol-2-ylmethylamino group, offering different reactivity and applications.
Uniqueness
The presence of the Boc-protected oxazol-2-ylmethylamino group in (4-((Boc-(oxazol-2-ylmethyl)amino)methyl)phenyl)boronic acid provides unique reactivity and versatility in synthetic applications. This makes it a valuable reagent in organic synthesis, particularly in the formation of complex molecules.
属性
分子式 |
C16H21BN2O5 |
|---|---|
分子量 |
332.2 g/mol |
IUPAC 名称 |
[4-[[(2-methylpropan-2-yl)oxycarbonyl-(1,3-oxazol-2-ylmethyl)amino]methyl]phenyl]boronic acid |
InChI |
InChI=1S/C16H21BN2O5/c1-16(2,3)24-15(20)19(11-14-18-8-9-23-14)10-12-4-6-13(7-5-12)17(21)22/h4-9,21-22H,10-11H2,1-3H3 |
InChI 键 |
DMGKBYUQIBCJDU-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)CN(CC2=NC=CO2)C(=O)OC(C)(C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


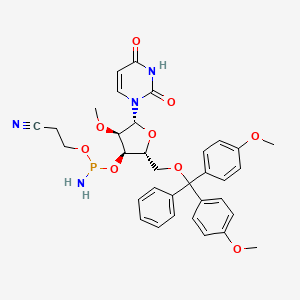
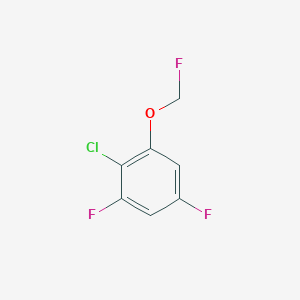
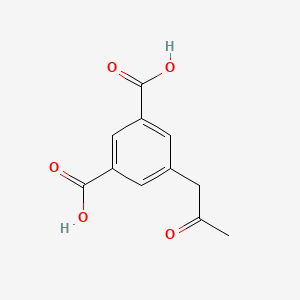
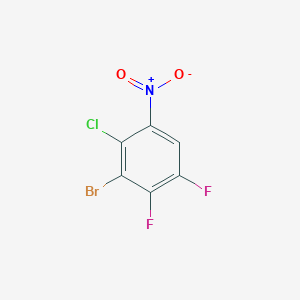
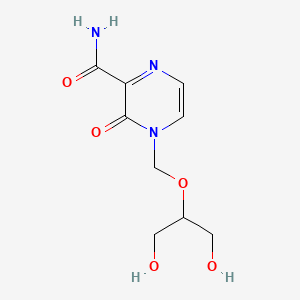
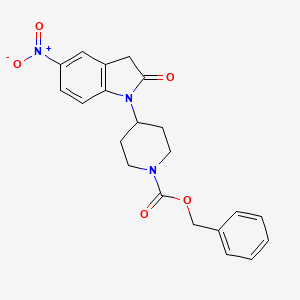

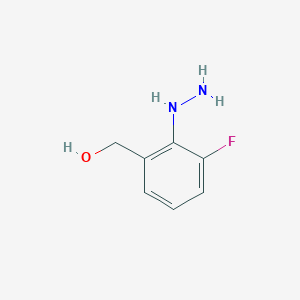
![tert-Butyl 1-(((R)-1-(4-methoxyphenyl)ethyl)amino)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14048774.png)
